Guanidinophenylalanine-2-naphthylamide
Description
Guanidinophenylalanine-2-naphthylamide is a synthetic compound combining a phenylalanine backbone modified with a guanidino group and a 2-naphthylamide moiety. The 2-naphthylamide group contributes to hydrophobic interactions and may confer fluorescent properties, depending on substitution patterns and conjugation .
Properties
CAS No. |
115336-09-9 |
|---|---|
Molecular Formula |
C20H21N5O |
Molecular Weight |
347.4 g/mol |
IUPAC Name |
2-amino-3-[4-(diaminomethylideneamino)phenyl]-N-naphthalen-2-ylpropanamide |
InChI |
InChI=1S/C20H21N5O/c21-18(11-13-5-8-16(9-6-13)25-20(22)23)19(26)24-17-10-7-14-3-1-2-4-15(14)12-17/h1-10,12,18H,11,21H2,(H,24,26)(H4,22,23,25) |
InChI Key |
SNMKHUWOSZEILM-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)C(CC3=CC=C(C=C3)N=C(N)N)N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)C(CC3=CC=C(C=C3)N=C(N)N)N |
Synonyms |
GPA-2-NA guanidinophenylalanine-2-naphthylamide |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Guanidine Moieties
Guanidine-containing compounds, such as ranitidine derivatives (e.g., ranitidine nitroacetamide) and guanidinaluminiumsulfat-6-hydrat, share functional group similarities. For example:
- Ranitidine nitroacetamide: Contains a nitroacetamide group linked to a furan-methylthioethyl chain.
- Guanidinaluminiumsulfat-6-hydrat: Synthesized from guanidine carbonate and aluminum sulfate, this compound forms hexagonal crystals with high aqueous solubility. Its synthesis involves concentrated sulfuric acid and controlled cooling, contrasting with the likely aqueous-organic biphasic conditions required for Guanidinophenylalanine-2-naphthylamide .
Naphthylamide Derivatives
Compounds like N-phenyl-2-naphthylamine and fluorescein/rhodamine derivatives highlight key differences:
- N-Phenyl-2-naphthylamine: A simpler naphthylamide lacking the guanidine-phenylalanine backbone. Its safety data sheet (SDS) indicates 100% purity with unclassified hazards, suggesting that this compound may require similar handling precautions for inhalation or skin contact .
- Fluorescein and Rhodamine: These fluorophores exhibit strong emission but suffer from photobleaching. This compound’s naphthylamide group may offer improved photostability, as seen in cyanine dyes, which are engineered for reduced photodegradation .
Photophysical and Functional Properties
*Predicted values based on naphthylamide analogs.
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